(R)-1-(3-Chlorophenyl)-1,2-ethanediol
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
Brand Name:
Vulcanchem
CAS No.:
80051-04-3
VCID:
VC0152059
InChI:
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
SMILES:
C1=CC(=CC(=C1)Cl)C(CO)O
Molecular Formula:
C8H9ClO2
Molecular Weight:
172.61 g/mol
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
CAS No.: 80051-04-3
Reference Standards
VCID: VC0152059
Molecular Formula: C8H9ClO2
Molecular Weight: 172.61 g/mol
CAS No. | 80051-04-3 |
---|---|
Product Name | (R)-1-(3-Chlorophenyl)-1,2-ethanediol |
Molecular Formula | C8H9ClO2 |
Molecular Weight | 172.61 g/mol |
IUPAC Name | (1R)-1-(3-chlorophenyl)ethane-1,2-diol |
Standard InChI | InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 |
Standard InChIKey | WLWZAZBRGPMXCW-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)Cl)[C@H](CO)O |
SMILES | C1=CC(=CC(=C1)Cl)C(CO)O |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C(CO)O |
PubChem Compound | 9815352 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume